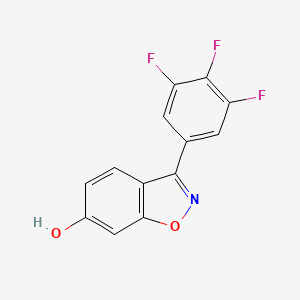![molecular formula C24H30FN3O2 B6034431 1-(2-fluorophenyl)-4-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B6034431.png)
1-(2-fluorophenyl)-4-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-4-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]piperazine is a chemical compound that belongs to the piperazine family of compounds. It is commonly referred to as FMP or Fluorophenmetrazine. FMP is a psychoactive drug that is known to produce stimulant effects in humans. This compound has gained significant attention from the scientific community due to its potential use in research and therapeutic applications.
作用机制
The exact mechanism of action of FMP is not fully understood. However, it is believed that FMP works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are known to play a critical role in regulating mood, attention, and motivation.
Biochemical and Physiological Effects
FMP is known to produce a range of biochemical and physiological effects in humans. These effects include increased heart rate, elevated blood pressure, increased alertness and wakefulness, and decreased appetite. FMP is also known to produce feelings of euphoria and increased sociability.
实验室实验的优点和局限性
FMP has several advantages for use in lab experiments. It is a potent and selective stimulant that produces reliable effects in humans. FMP is also relatively easy to synthesize, making it a cost-effective option for researchers. However, FMP also has several limitations. It is a controlled substance, which makes it difficult to obtain for research purposes. Additionally, FMP has the potential for abuse and addiction, which can make it challenging to conduct research in a safe and ethical manner.
未来方向
There are several potential future directions for research on FMP. One area of interest is the potential use of FMP as a treatment for depression. Another area of interest is the development of novel analogs of FMP that may have improved therapeutic properties. Additionally, further research is needed to better understand the long-term effects of FMP use on the brain and body.
Conclusion
1-(2-fluorophenyl)-4-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]piperazine is a psychoactive compound that has gained significant attention from the scientific community. It has potential applications in the treatment of neurological disorders and as a cognitive enhancer. While FMP has several advantages for use in lab experiments, it also has limitations that must be considered. Further research is needed to fully understand the potential therapeutic properties of FMP and to develop new analogs that may have improved therapeutic properties.
合成方法
The synthesis of FMP is a complex process that requires several steps. The initial step involves the reaction between 1-(2-fluorophenyl)piperazine and 4-methoxy-3-methylbenzoyl chloride in the presence of a base. The resulting product is then subjected to a reductive amination reaction with piperidine to produce the final product, 1-(2-fluorophenyl)-4-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]piperazine.
科学研究应用
FMP has gained significant attention from the scientific community due to its potential use in research and therapeutic applications. This compound has been studied for its potential use in the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. FMP has also been studied for its potential use as a cognitive enhancer and as a potential treatment for depression.
属性
IUPAC Name |
[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-(4-methoxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O2/c1-18-16-19(9-10-23(18)30-2)24(29)28-11-5-6-20(17-28)26-12-14-27(15-13-26)22-8-4-3-7-21(22)25/h3-4,7-10,16,20H,5-6,11-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXPHGIVOQGAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dihydro-2H-chromen-3-yl[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B6034354.png)
![3-{[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methyl-2(1H)-quinolinone](/img/structure/B6034363.png)
![7-(2-fluorobenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034365.png)
![2-ethoxyethyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B6034373.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6034378.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6034379.png)
![1-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-3-methoxypiperidine](/img/structure/B6034386.png)
![N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B6034395.png)
![N-(3-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6034401.png)
![N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6034407.png)

![N-(4-methoxyphenyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinamine](/img/structure/B6034416.png)
![2-[2-methoxy-4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B6034424.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6034448.png)